2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid
Description
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid is a benzoic acid derivative featuring a furan-2-carbonyl-amino substituent at the ortho position of the aromatic ring. This structural motif is significant in medicinal and materials chemistry due to the furan ring’s electron-rich nature and the benzoic acid moiety’s acidity, which can influence solubility and reactivity .
Properties
IUPAC Name |
2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-12(19-9(8)2)13(16)15-11-6-4-3-5-10(11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGGMOKUWKLPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330104 | |
| Record name | 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
412938-26-2 | |
| Record name | 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid typically involves the reaction of 4,5-dimethylfuran-2-carboxylic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid exhibit significant anticancer properties. In vitro studies have evaluated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain synthesized compounds derived from this acid demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|---|
| Compound A | MCF-7 | 3.0 | Doxorubicin |
| Compound B | A549 | 5.85 | 5-Fluorouracil |
| Compound C | HCT116 | 6.48 | Sorafenib |
Anti-Cholinesterase Activity
The compound has also been studied for its potential as an anti-cholinesterase agent, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Some analogs have shown promising inhibitory activity against acetylcholinesterase (AChE), with IC50 values comparable to established treatments like donepezil .
Case Study on Anticancer Properties
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and assessed their cytotoxicity against human cancer cell lines. The study found that specific modifications to the furan moiety enhanced anticancer activity significantly compared to unmodified compounds .
Case Study on Anti-Cholinesterase Effects
Another investigation focused on the anti-cholinesterase properties of this compound and its derivatives. The results indicated that certain structural modifications led to increased binding affinity to the AChE enzyme, suggesting potential applications in Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets, primarily proteins. The compound can form covalent bonds with amino acid residues in proteins, altering their structure and function . This interaction is crucial for its role in proteomics research, where it helps in identifying and characterizing protein functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a class of benzoic acid derivatives with heterocyclic substituents. Key structural analogs and their distinguishing features include:
Key Observations :
- Substituent Position: The position of methyl groups on the furan ring (e.g., 4,5- vs. 2,5-dimethyl) alters steric hindrance and electronic distribution.
- Acidity : The benzoic acid moiety’s acidity (pKa ~2–3) is influenced by electron-withdrawing/donating groups. Methoxy substituents (e.g., in CAS 332163-04-9) increase electron density, raising the pKa relative to methyl-substituted analogs .
- Hydrogen Bonding: Phenolic -OH groups (e.g., in CAS 926240-03-1) introduce additional hydrogen-bonding sites, improving solubility in polar solvents .
Physicochemical Properties
Data from analogous compounds (Table 2, ) suggest the following trends:
Key Findings :
- Melting Points: Higher melting points in phenolic derivatives (e.g., 210–215°C) correlate with increased intermolecular hydrogen bonding .
- Solubility: Methoxy or phenolic groups improve aqueous solubility slightly, but most analogs remain more soluble in organic solvents like DMSO .
Biological Activity
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 259.26 g/mol. The compound features a furan ring substituted at the 4 and 5 positions with methyl groups, linked to an amino group and a benzoic acid moiety. This combination provides unique reactivity and interaction capabilities with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity.
- π-π Stacking Interactions : The furan ring can engage in π-π stacking with aromatic residues in proteins, influencing binding affinities.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an enzyme inhibitor, although specific targets remain to be fully elucidated.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Similar compounds have shown promising antibacterial properties against various pathogens.
- Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory activities, which warrant further investigation.
- Antitumor Properties : Early studies indicate that derivatives may exhibit cytotoxic effects on cancer cell lines.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminobenzoic Acid | Simple amino group | Limited activity |
| 4-Aminobenzoic Acid | Amino group at para position | Mild antibacterial |
| 4-[(5-Methylfuran-2-carbonyl)-amino]-benzoic Acid | Methyl substitution on furan | Enhanced lipophilicity and potential antitumor activity |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, finding that those with furan substituents exhibited enhanced activity against Gram-positive bacteria. The specific role of the furan moiety in enhancing membrane permeability was noted.
- Cytotoxicity Assays : In vitro assays using cancer cell lines demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range, indicating significant cytotoxic potential.
Q & A
Q. What are the recommended synthetic routes for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid, and what critical parameters influence yield?
Answer: A common approach involves coupling 4,5-dimethylfuran-2-carboxylic acid with 2-aminobenzoic acid using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Key parameters include:
- pH control : Maintain slightly alkaline conditions (pH 8–9) to deprotonate the amine group for efficient nucleophilic attack .
- Temperature : Reactions are typically conducted at 60–80°C to accelerate coupling while avoiding decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is used to isolate the product. Yield optimization requires strict exclusion of moisture and monitoring of reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Answer:
- FT-IR : Look for the carbonyl stretch of the amide bond (~1650–1680 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹). The furan C-O-C asymmetric vibration (~1250 cm⁻¹) is also critical .
- NMR : In H NMR, the aromatic protons of the benzoic acid moiety (δ 7.2–8.2 ppm) and methyl groups on the furan ring (δ 2.1–2.3 ppm) are diagnostic. C NMR should confirm the amide carbonyl (δ ~165–170 ppm) and furan carbons (δ ~105–160 ppm).
- Mass spectrometry : High-resolution MS (ESI or EI) should confirm the molecular ion ([M+H]) and fragmentation patterns consistent with the amide bond cleavage.
Q. How does the solubility profile of this compound impact experimental design in biological assays?
Answer: The compound’s solubility is pH-dependent due to its carboxylic acid group. In aqueous buffers:
- Low solubility in acidic conditions (pH < 4) : Precipitates form, requiring DMSO or ethanol as co-solvents (≤5% v/v to avoid cytotoxicity).
- Improved solubility at neutral/basic pH : Deprotonation of the carboxylic acid enhances solubility, but may alter bioavailability in cell-based assays. Pre-saturate solutions via sonication or heating (37–50°C) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected FT-IR peaks) be resolved during structural validation?
Answer: Contradictions often arise from:
- Conformational isomers : Use temperature-dependent NMR to identify rotamers of the amide bond.
- Impurities : Compare experimental FT-IR/Raman spectra with computational predictions (e.g., DFT calculations at B3LYP/6-311++G(d,p) level) to distinguish artifacts .
- Hydration states : TGA/DSC analysis can detect bound water or solvent residues affecting spectral peaks.
Q. What strategies are recommended for optimizing reaction yield when scaling up synthesis?
Answer:
- Catalyst screening : Replace traditional carbodiimides with polymer-supported reagents (e.g., PS-EDC) to simplify purification and reduce side reactions.
- Flow chemistry : Continuous-flow systems improve heat/mass transfer and minimize degradation during exothermic coupling steps .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics and adjust parameters in real time.
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, prioritizing hydrogen bonding between the carboxylic acid group and active-site residues (e.g., lysine or arginine).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on furan ring hydrophobic interactions .
- QSAR : Corrogate substituent effects (e.g., methyl groups on furan) with bioactivity data to guide structural modifications.
Q. What mechanisms underlie its potential antibacterial activity, and how can they be validated experimentally?
Answer: Hypothesized mechanisms include:
- Enzyme inhibition : Test against bacterial dihydrofolate reductase (DHFR) using enzyme kinetics assays (IC determination).
- Membrane disruption : Use fluorescence-based probes (e.g., DiSC(5)) to measure changes in membrane potential in E. coli or S. aureus .
- Resistance profiling : Perform genomic sequencing of evolved resistant strains to identify mutations in target pathways.
Q. How can this compound be functionalized for applications in metal-ion sensing or adsorption?
Answer:
- Derivatization : Introduce thiourea or hydroxamate groups via nucleophilic substitution to enhance metal chelation (e.g., for Co or Cu) .
- Immobilization : Graft onto silica nanoparticles or MOFs via carboxylate coupling, then evaluate adsorption capacity using ICP-MS.
- Fluorescence tagging : Attach dansyl chloride or BODIPY fluorophores to the amine group for real-time detection of metal ions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
